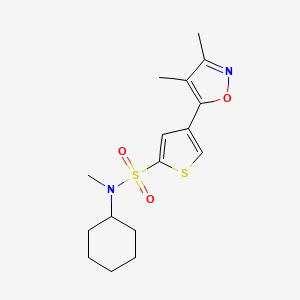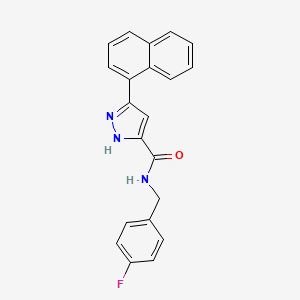![molecular formula C20H18BrFN4O2 B12495549 N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモフェニル)-2-{2-[(4-フルオロ-3-メチルフェニル)アミノ]-4-メチル-6-オキソピリミジン-1-イル}アセトアミドは、臭素、フッ素、ピリミジン部分を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
N-(4-ブロモフェニル)-2-{2-[(4-フルオロ-3-メチルフェニル)アミノ]-4-メチル-6-オキソピリミジン-1-イル}アセトアミドの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチの1つは、アニリン誘導体の臭素化から始めて、続いてピリミジン環を導入するためのカップリング反応を行うことです。最後のステップは、多くの場合、アセトアミド基を付加するためのアシル化です。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む場合がありますが、より大規模に行われ、一貫した品質と収率を確保するために連続フロー反応器を使用します。触媒と最適化された反応条件を使用すると、プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を受け、カルボン酸を生成することがあります。
還元: 還元反応はニトロ基を標的にして、アミンに変換することができます。
置換: この化合物のハロゲン原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性条件での過マンガン酸カリウムまたは三酸化クロム。
還元: 触媒としてパラジウム担持炭素(Pd / C)を使用した水素ガス。
置換: 極性溶媒中の水酸化ナトリウムなどの強塩基。
主要な生成物
酸化: カルボン酸とケトン。
還元: アミンとアルコール。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体。
科学研究への応用
N-(4-ブロモフェニル)-2-{2-[(4-フルオロ-3-メチルフェニル)アミノ]-4-メチル-6-オキソピリミジン-1-イル}アセトアミドは、科学研究でいくつかの用途があります。
医薬品化学: 特に抗がん剤や抗炎症剤の合成における製薬中間体としての可能性が研究されています。
材料科学: この化合物のユニークな構造は、特定の電子特性を持つ新規材料の開発のための候補となっています。
生物学的調査: 酵素阻害とタンパク質-リガンド相互作用の研究に使用されています。
科学的研究の応用
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
N-(4-ブロモフェニル)-2-{2-[(4-フルオロ-3-メチルフェニル)アミノ]-4-メチル-6-オキソピリミジン-1-イル}アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、活性部位に結合することによって酵素活性を阻害し、基質へのアクセスを阻害することができます。この阻害は、細胞増殖やアポトーシスなどのプロセスに影響を与える細胞経路の下流効果につながる可能性があります。
類似化合物の比較
類似化合物
- N-(4-ブロモフェニル)-2-[(3-フルオロ-4-メチルフェニル)アミノ]アセトアミド
- N-(4-ブロモフェニル)-3-フルオロベンザミド
ユニークさ
N-(4-ブロモフェニル)-2-{2-[(4-フルオロ-3-メチルフェニル)アミノ]-4-メチル-6-オキソピリミジン-1-イル}アセトアミドは、ユニークな化学反応性と生物活性を与える官能基の特定の組み合わせにより際立っています。ピリミジン環は、特に酵素阻害における役割から、医薬品化学で非常に重要です。
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide
- N-(4-bromophenyl)-3-fluorobenzamide
Uniqueness
N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its pyrimidine ring is particularly significant in medicinal chemistry for its role in enzyme inhibition.
特性
分子式 |
C20H18BrFN4O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-[2-(4-fluoro-3-methylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H18BrFN4O2/c1-12-9-16(7-8-17(12)22)25-20-23-13(2)10-19(28)26(20)11-18(27)24-15-5-3-14(21)4-6-15/h3-10H,11H2,1-2H3,(H,23,25)(H,24,27) |
InChIキー |
CTFOZJXQHFVOTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=N1)NC2=CC(=C(C=C2)F)C)CC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)

![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)

![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12495540.png)
